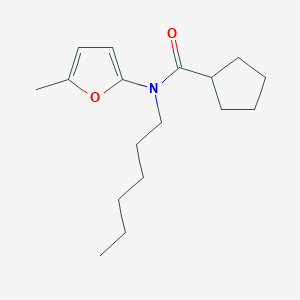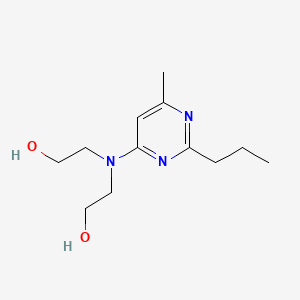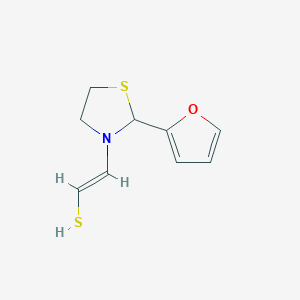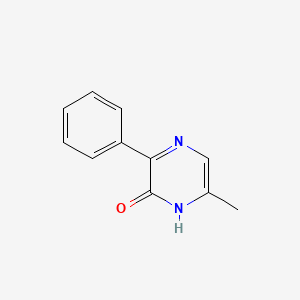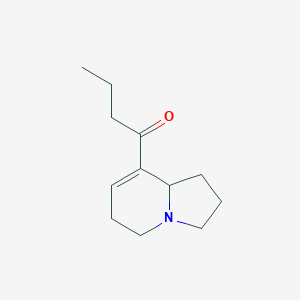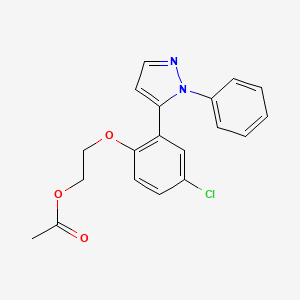![molecular formula C10H13N5O2 B12897706 N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide CAS No. 138307-66-1](/img/structure/B12897706.png)
N-Ethyl-N-[2-(6-oxo-3,6-dihydro-9H-purin-9-yl)ethyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system, which is a key structural motif in many biologically active molecules, including nucleotides and nucleosides. The compound’s unique structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and condensation reactions to form the purine nucleus.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction. This can be achieved by reacting the purine derivative with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Formylation: The final step involves the formylation of the ethylated purine derivative. This can be done using formic acid or a formylating reagent such as formic anhydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
科学的研究の応用
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with nucleic acids makes it useful in studying DNA and RNA interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines. It may be investigated for its antiviral, anticancer, or anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in nucleotide metabolism, thereby affecting cellular processes such as DNA replication and repair.
類似化合物との比較
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that contains a purine ring system.
Uniqueness
N-Ethyl-N-(2-(6-oxo-1H-purin-9(6H)-yl)ethyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike naturally occurring purines, this compound has an ethyl group and a formamide moiety, which may enhance its stability and alter its interaction with biological targets.
特性
CAS番号 |
138307-66-1 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC名 |
N-ethyl-N-[2-(6-oxo-1H-purin-9-yl)ethyl]formamide |
InChI |
InChI=1S/C10H13N5O2/c1-2-14(7-16)3-4-15-6-13-8-9(15)11-5-12-10(8)17/h5-7H,2-4H2,1H3,(H,11,12,17) |
InChIキー |
WQAIVVLOERLXMA-UHFFFAOYSA-N |
正規SMILES |
CCN(CCN1C=NC2=C1N=CNC2=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
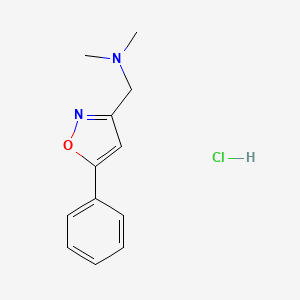
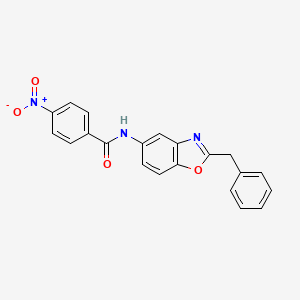
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
